molecular formula C21H13FN2O3 B2710648 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide CAS No. 923180-05-6

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

Cat. No. B2710648
CAS RN: 923180-05-6
M. Wt: 360.344
InChI Key: HXARLUQNJKELJE-UHFFFAOYSA-N
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Description

“N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide” is a complex organic compound that contains several functional groups and structural features. It has a chromene ring (a heterocyclic compound that is a derivative of benzopyran), a pyridine ring (a basic heterocyclic organic compound), and a carboxamide group (a functional group derived from carboxylic acid). The presence of a fluorophenyl group suggests that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a chromene ring system, which is a fused six-membered benzene ring and a three-membered heterocycle. Attached to this is a pyridine ring, another six-membered ring containing one nitrogen atom. The compound also contains a carboxamide group and a fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions. For example, the carboxamide group could participate in condensation reactions, while the aromatic rings could undergo electrophilic substitution .

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing various derivatives and analogues of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide, exploring their chemical structures, and understanding their properties through experimental and computational studies. For instance, studies on substituted pyridine carboxamides have revealed insights into unconventional hydrogen bonding, π-stacking, and the impact of fluorophenyl and other groups on molecular conformation and supramolecular aggregation (Wilson & Munro, 2010). Additionally, the synthesis of related compounds has been investigated for their non-linear optical (NLO) properties and potential anticancer activity through molecular docking studies, highlighting their interaction with biological targets (Jayarajan et al., 2019).

Molecular Docking and Biological Activity

Molecular docking studies have been utilized to explore the binding interactions of derivatives of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide with biological targets. These studies aim to understand the potential inhibitory effects on tubulin polymerization and anticancer activity. The findings indicate significant interactions with the colchicine binding site of tubulin, suggesting a pathway to anticancer activity (Jayarajan et al., 2019).

Fluorescence and Sensing Applications

Derivatives of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide have been explored for their fluorescent properties, leading to the development of novel fluorescent sensors. For example, research into coumarin-based fluorescence probes has led to the discovery of highly selective and sensitive sensors for metal ions, demonstrating the utility of these compounds in environmental and biological sensing applications (Karaoğlu et al., 2017).

Physicochemical and Material Properties

The physicochemical properties of compounds related to N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide, such as their solubility, thermal stability, and molecular structure, have been studied extensively. These investigations provide valuable information for the development of new materials with potential applications in electronics, photonics, and other fields. For instance, the study of aromatic polyamides containing ether and bulky fluorenylidene groups derived from similar structures has highlighted their good solubility, thermal properties, and potential for forming transparent, flexible films (Hsiao et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s being studied for potential medicinal applications, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The study of complex organic compounds like “N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring its synthetic routes, studying its reactivity, investigating its potential biological activity, and optimizing its properties for specific applications .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3/c22-15-5-3-13(4-6-15)20-11-18(25)17-10-16(7-8-19(17)27-20)24-21(26)14-2-1-9-23-12-14/h1-12H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXARLUQNJKELJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

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